
4,4,4-Trifluoro-3-oxo-N-phenylbutanamide
Overview
Description
4,4,4-Trifluoro-3-oxo-N-phenylbutanamide is a chemical compound with the molecular formula C10H8F3NO2 . It is also known by its IUPAC name, 4,4,4-trifluoro-3-oxo-N-phenylbutanamide .
Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluoro-3-oxo-N-phenylbutanamide consists of a phenyl group (C6H5-) attached to a carbonyl group (C=O) and a trifluoromethyl group (CF3) via a butanamide chain . The average mass of the molecule is 231.171 Da .Scientific Research Applications
1. Catalyst in Chemical Reactions
4,4,4-Trifluoro-3-oxo-N-phenylbutanamide and similar compounds have been found effective as ligands in palladium-catalyzed Heck and Suzuki reactions, significantly improving the turnover numbers for these reactions. This application is crucial for facilitating more efficient and cost-effective chemical synthesis processes (Cui, Li, Liu, & Guo, 2007).
2. Protecting Group in Peptide Synthesis
In peptide synthesis, 4,4,4-Trifluoro-3-oxo-1-butenyl group, closely related to 4,4,4-Trifluoro-3-oxo-N-phenylbutanamide, has been proposed as a suitable protecting group. It allows for the effective protection of the N-H terminal of amino acids, which can be crucial in synthesizing complex peptides (Gorbunova, Gerus, Galushko, & Kukhar, 1991).
3. Role in Photoinduced Chemical Reactions
The compound has been involved in photoinduced pinacolisation reactions, showing significant diastereoselectivity. This highlights its potential utility in the synthesis of specific stereochemical configurations of organic compounds, which can be crucial in drug development and material science (Lindemann et al., 1999).
4. Synthesis of Novel Compounds
The synthesis of new compounds like N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide has been achieved using 4,4,4-trifluorobutanamide as a precursor. This expands the range of fluorinated compounds available for various applications, including pharmaceuticals and agrochemicals (Manojkumar, Sreenivasa, Shivaraja, & Rao, 2013).
5. Development of Luminescent Materials
Ternary lanthanide complexes involving 4,4,4-trifluoro-1-phenyl-1,3-butanedione (structurally similar to 4,4,4-Trifluoro-3-oxo-N-phenylbutanamide) have been explored for their luminescent properties. These complexes can be used in the development of new luminescent materials with potential applications in sensors, displays, and lighting (Feng et al., 2008).
properties
IUPAC Name |
4,4,4-trifluoro-3-oxo-N-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)8(15)6-9(16)14-7-4-2-1-3-5-7/h1-5H,6H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYDWPJWCSDYAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465825 | |
| Record name | 4,4,4-Trifluoro-3-oxo-N-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
836-31-7 | |
| Record name | 4,4,4-Trifluoro-3-oxo-N-phenylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=836-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-Trifluoro-3-oxo-N-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






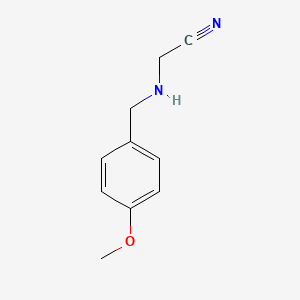


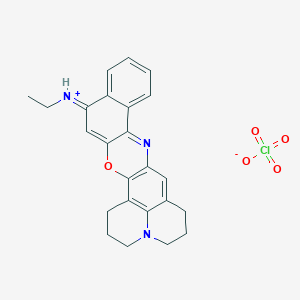
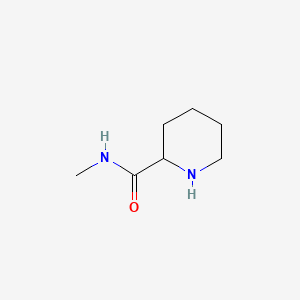
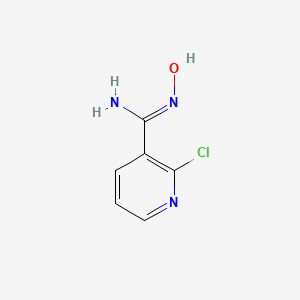

![5-Chloro-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1609712.png)
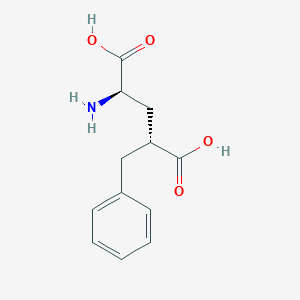
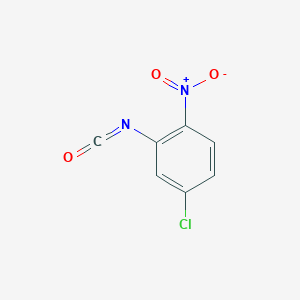
![N-(1,3-Benzodioxol-5-ylmethyl)-N-[15,16-bis(4-hydroxybutyl)-12-methoxyimino-4-naphthalen-2-yloxy-9-prop-2-enoxy-8-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,13-tetraen-10-yl]-4-cyanobenzamide](/img/structure/B1609718.png)